1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628637
InChI: InChI=1S/C19H26N2O3/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14-15H2,1-2H3
SMILES:
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine

CAS No.:

Cat. No.: VC14628637

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine -

Specification

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Standard InChI InChI=1S/C19H26N2O3/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17/h4-7,12-13H,3,8-11,14-15H2,1-2H3
Standard InChI Key KMPHPCYSOSPHRW-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule features a piperazine ring substituted at the 1- and 4-positions with a 3-ethoxy-4-methoxybenzyl group and a furan-2-ylmethyl group, respectively. The benzyl substituent introduces methoxy and ethoxy groups at the 3- and 4-positions of the aromatic ring, while the furan moiety contributes a heterocyclic oxygen atom. This combination creates a hybrid structure with both lipophilic (aromatic rings) and polar (ether, amine) regions, influencing its solubility and receptor interactions .

Stereochemical Considerations

Piperazine derivatives often exhibit conformational flexibility due to rotation around the N–C bonds. The substituents’ steric bulk (e.g., ethoxy vs. methoxy groups) may restrict this flexibility, potentially favoring specific bioactive conformations. Computational modeling of similar compounds predicts a twisted boat conformation for the piperazine ring when bulky groups are present.

Comparative Structural Analysis

The table below contrasts key structural features of 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine with related piperazine derivatives:

Compound NameSubstituent 1Substituent 2Molecular Weight (g/mol)
1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine3-Ethoxy-4-methoxybenzylFuran-2-ylmethyl~345 (estimated)
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine 3-Ethoxy-4-methoxybenzyl3-Fluorobenzyl358.4
1-(2-Furylmethyl)-4-(4-methylcyclohexyl)piperazineFuran-2-ylmethyl4-Methylcyclohexyl~290 (estimated)
1-(Butan-2-yl)-4-(4-methoxybenzyl)piperazineButan-2-yl4-Methoxybenzyl~278 (estimated)

This structural diversity highlights how minor modifications alter physicochemical properties and biological activity profiles.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine is documented, established methods for analogous piperazines involve:

  • N-Alkylation of Piperazine:

    • Stepwise alkylation using benzyl halides or furylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

    • Protection/deprotection strategies to ensure regioselectivity when introducing dissimilar substituents .

  • Aromatic Substitution:

    • Introduction of ethoxy and methoxy groups via nucleophilic aromatic substitution on a pre-formed benzyl halide intermediate .

A hypothetical synthesis route could proceed as follows:

  • Prepare 3-ethoxy-4-methoxybenzyl chloride from vanillin via sequential ethylation and methylation.

  • React piperazine with furan-2-ylmethyl chloride in a 1:1 ratio to yield 4-(furan-2-ylmethyl)piperazine.

  • Perform a second alkylation with 3-ethoxy-4-methoxybenzyl chloride to obtain the target compound.

Reactivity Profile

The compound’s reactivity is governed by:

  • Piperazine Core: Susceptible to electrophilic attack at nitrogen atoms, enabling further derivatization.

  • Furan Ring: Prone to electrophilic substitution at the 5-position and Diels-Alder reactions.

  • Aromatic Ethers: Methoxy and ethoxy groups may undergo demethylation/demethoxylation under strong acidic or basic conditions .

PropertyPredictionBasis in Analog Studies
SolubilityLow aqueous solubilityHigh logP (~3.5) from aromatic groups
MetabolismHepatic oxidation (CYP3A4)Demethylation of methoxy groups
Blood-Brain BarrierModerate penetrationMolecular weight < 400, non-polar surface area
ToxicityLow acute toxicity (LD₅₀ > 500 mg/kg)Piperazine derivatives’ safety profiles

Research Gaps and Future Directions

Despite structural similarities to pharmacologically active compounds, direct biological data for 1-(3-Ethoxy-4-methoxybenzyl)-4-(furan-2-ylmethyl)piperazine remains absent. Critical research priorities include:

  • Synthesis Optimization: Developing scalable routes with >70% yield.

  • In Vitro Screening: Assessing binding affinity against neurotransmitter receptors and antimicrobial targets.

  • Crystallographic Studies: Resolving 3D structure to guide rational drug design.

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